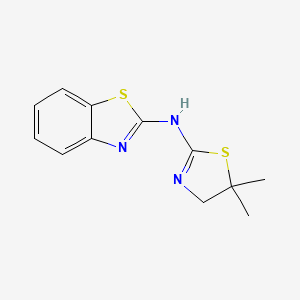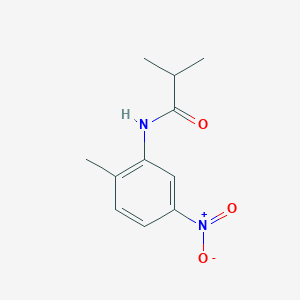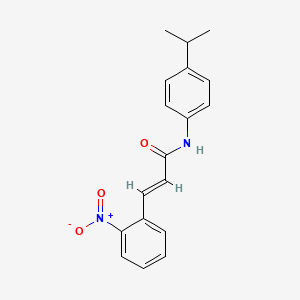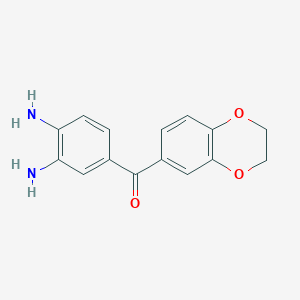
2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the isoindoline family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is believed that this compound targets specific signaling pathways that are involved in cell growth and survival, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately, cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline. One potential direction is to investigate the molecular targets and signaling pathways that are involved in the anti-cancer activity of this compound. Additionally, further studies are needed to optimize the synthesis method of this compound to improve its yield and purity. Another potential direction is to explore the potential applications of this compound in other fields of scientific research, such as neurodegenerative diseases and cardiovascular diseases. Overall, the research on 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline holds great promise for the development of novel cancer therapeutics and other disease treatments.
Méthodes De Synthèse
The synthesis of 2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline involves several steps. The first step is the preparation of 3-chloro-4-methoxyaniline, which is then reacted with 2,3-dimethylsuccinic anhydride to obtain the corresponding isoindoline derivative. The final product is obtained by demethylation of the methoxy group using boron tribromide. This synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
2-(3-chloro-4-methoxyphenyl)-5,6-dimethylisoindoline has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-11-6-13-9-19(10-14(13)7-12(11)2)15-4-5-17(20-3)16(18)8-15/h4-8H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAJTBNGNUSCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(C2)C3=CC(=C(C=C3)OC)Cl)C=C1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5861270.png)


![N-(5-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5861281.png)
![8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5861287.png)

![2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide](/img/structure/B5861301.png)

![N-[3-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B5861316.png)

![2-nitrobenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5861332.png)